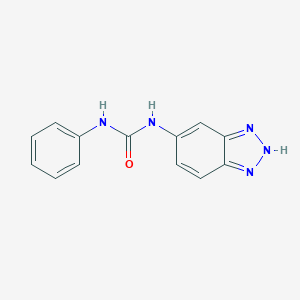
1-(1H-Benzotriazol-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Benzotriazol-5-yl)-3-phenylurea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU is a heterocyclic compound that contains a benzotriazole ring and a urea group, which makes it a versatile molecule for different applications.
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPU has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BPU has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of BPU is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. BPU has been shown to inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. BPU has also been shown to inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus.
Biochemische Und Physiologische Effekte
BPU has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPU can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. BPU has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPU is its versatility in different applications. BPU can be easily modified to improve its properties for specific applications. However, one of the limitations of BPU is its low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of BPU. One potential direction is the development of BPU-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the development of BPU-based materials for various applications, including sensors, catalysts, and electronic devices. Additionally, further studies are needed to understand the mechanism of action of BPU and its potential toxicity in vivo.
Conclusion
In conclusion, 1-(1H-Benzotriazol-5-yl)-3-phenylurea is a versatile compound that has potential applications in various fields. The synthesis method of BPU is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. BPU has significant biochemical and physiological effects, and there are many future directions for its study.
Synthesemethoden
The synthesis of BPU involves the reaction between 5-aminobenzotriazole and phenyl isocyanate in the presence of a catalyst. The reaction yields BPU as a white crystalline solid with a melting point of 246-248°C. The synthesis method of BPU is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
18811-70-6 |
|---|---|
Produktname |
1-(1H-Benzotriazol-5-yl)-3-phenylurea |
Molekularformel |
C13H11N5O |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
1-(2H-benzotriazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18) |
InChI-Schlüssel |
POZVYOVYIZCFLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Andere CAS-Nummern |
18811-70-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



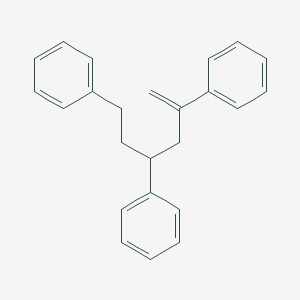
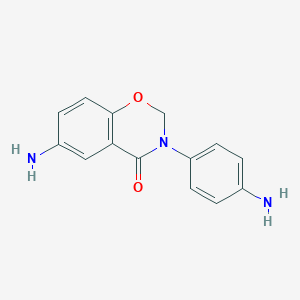
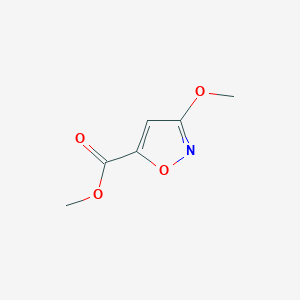
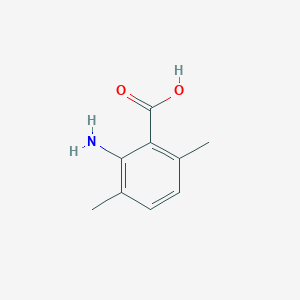
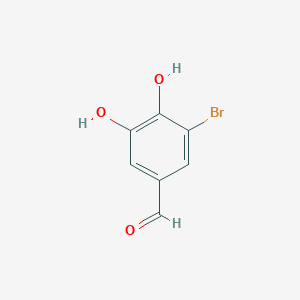
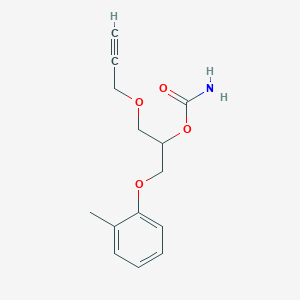
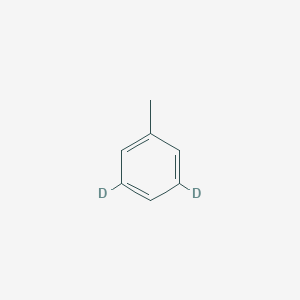
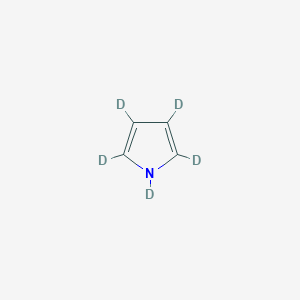
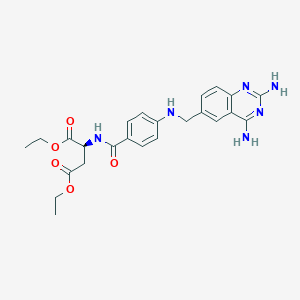
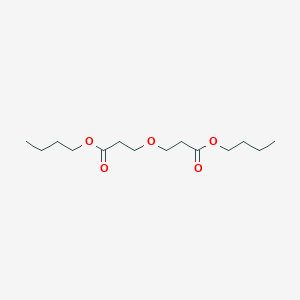
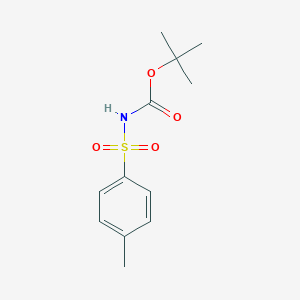

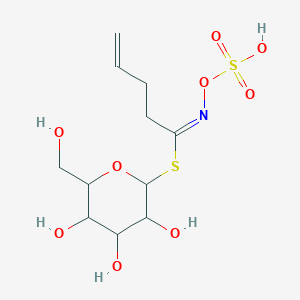
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)